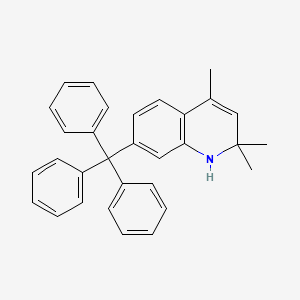
2,2,4-Trimethyl-7-trityl-1,2-dihydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trimethyl-7-trityl-1,2-dihydroquinoline is a chemical compound known for its unique structure and properties. It belongs to the class of dihydroquinolines, which are derivatives of quinoline. This compound is characterized by the presence of three methyl groups and a trityl group attached to the quinoline ring, making it a significant molecule in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-7-trityl-1,2-dihydroquinoline typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.
化学反应分析
Types of Reactions: 2,2,4-Trimethyl-7-trityl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
科学研究应用
2,2,4-Trimethyl-7-trityl-1,2-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used as an antioxidant in the rubber and polymer industries to enhance the stability and durability of products.
作用机制
The mechanism of action of 2,2,4-Trimethyl-7-trityl-1,2-dihydroquinoline involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. It may also interact with specific enzymes and receptors, modulating their activity and influencing cellular processes.
相似化合物的比较
2,2,4-Trimethyl-1,2-dihydroquinoline: A closely related compound with similar structural features but without the trityl group.
Poly(1,2-dihydro-2,2,4-trimethylquinoline): A polymeric form used as an antioxidant in various applications.
Uniqueness: 2,2,4-Trimethyl-7-trityl-1,2-dihydroquinoline is unique due to the presence of the trityl group, which imparts distinct chemical and physical properties. This makes it more versatile in its applications compared to its simpler analogs.
属性
分子式 |
C31H29N |
|---|---|
分子量 |
415.6 g/mol |
IUPAC 名称 |
2,2,4-trimethyl-7-trityl-1H-quinoline |
InChI |
InChI=1S/C31H29N/c1-23-22-30(2,3)32-29-21-27(19-20-28(23)29)31(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-22,32H,1-3H3 |
InChI 键 |
OXTXRNGEKYIXGZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(NC2=C1C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


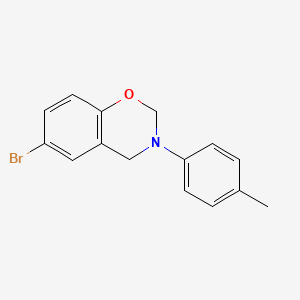
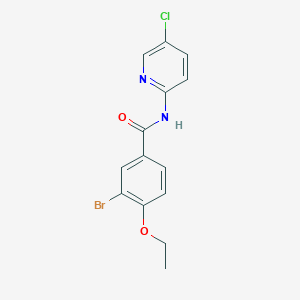
![Methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11646529.png)
![3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B11646530.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B11646537.png)
![butyl 4-({(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate](/img/structure/B11646541.png)
![(4E)-1-(3-chlorophenyl)-4-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11646555.png)
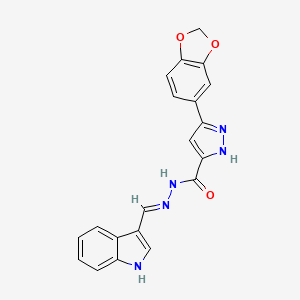
![(4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11646566.png)
![(2E)-N-benzyl-2-cyano-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enamide](/img/structure/B11646569.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11646585.png)
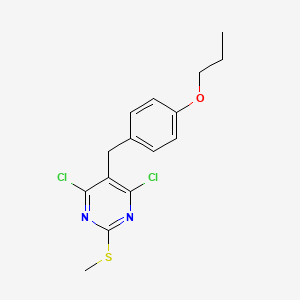
![N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11646605.png)
![N-[3-(morpholin-4-yl)propyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11646608.png)
